

# Unveiling CREKA: A Technical Guide to the Tumor-Homing Peptide

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## Compound of Interest

Compound Name: CREKA peptide

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A comprehensive overview of the discovery, mechanism, and applications of the **CREKA peptide** for researchers, scientists, and drug development professionals.

The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered significant attention in the field of targeted therapeutics and diagnostics. Its ability to selectively home to pathological microenvironments, particularly tumors and thrombi, has made it a valuable tool for the development of novel drug delivery systems and imaging agents. This technical guide provides an in-depth exploration of the discovery, origin, and key characteristics of the **CREKA peptide**.

## Discovery and Origin: An In Vivo Phage Display Approach

The **CREKA peptide** was first identified by Dmitri Simberg and his team in 2007 through an in vivo phage display screening in tumor-bearing MMTV-PyMT (mouse mammary tumor virus-polyomavirus middle-T antigen) transgenic breast cancer mice.<sup>[1]</sup> This powerful technique allows for the selection of peptides that bind to specific targets within a complex biological system.

The discovery process involved the intravenous administration of a phage-displayed peptide library into the tumor-bearing mice. Phages that successfully homed to the tumor tissue were recovered, amplified, and subjected to subsequent rounds of selection. This iterative process enriched for phage clones displaying peptides with a high affinity for the tumor

microenvironment. DNA sequencing of the enriched phage clones revealed the CREKA amino acid sequence.[\[1\]](#)

Subsequent in vivo experiments confirmed that the synthetic **CREKA peptide** could be detected in human tumors but not in normal tissues, highlighting its specificity for pathological sites.[\[1\]](#)

## The Molecular Target: Fibrin-Fibronectin Complexes

The primary target of the **CREKA peptide** is the fibrin-fibronectin complex.[\[1\]](#)[\[2\]](#) These complexes are formed from coagulated plasma proteins and are abundantly present in the extracellular matrix (ECM) of various pathological conditions, including:

- Tumors and Metastases: The tumor microenvironment is characterized by leaky vasculature and increased coagulation, leading to the deposition of fibrin-fibronectin matrices.[\[1\]](#)
- Thrombosis: Blood clots are primarily composed of a fibrin meshwork.[\[1\]](#)
- Renal Fibrosis: The accumulation of extracellular matrix components, including fibrin, is a hallmark of renal fibrosis.[\[1\]](#)
- Atherosclerosis: Fibrin is a key component of atherosclerotic plaques.[\[3\]](#)

The ability of CREKA to recognize this common feature of various diseases makes it a versatile targeting ligand. Unlike some targeting molecules that bind to specific cell surface receptors, CREKA targets a component of the disease-associated stroma. Some studies have also suggested that Type IV collagen in the vascular basement membrane may act as a receptor for CREKA.[\[4\]](#)

## Physicochemical Properties and Structural Features

The **CREKA peptide** possesses several properties that make it an attractive candidate for biomedical applications.

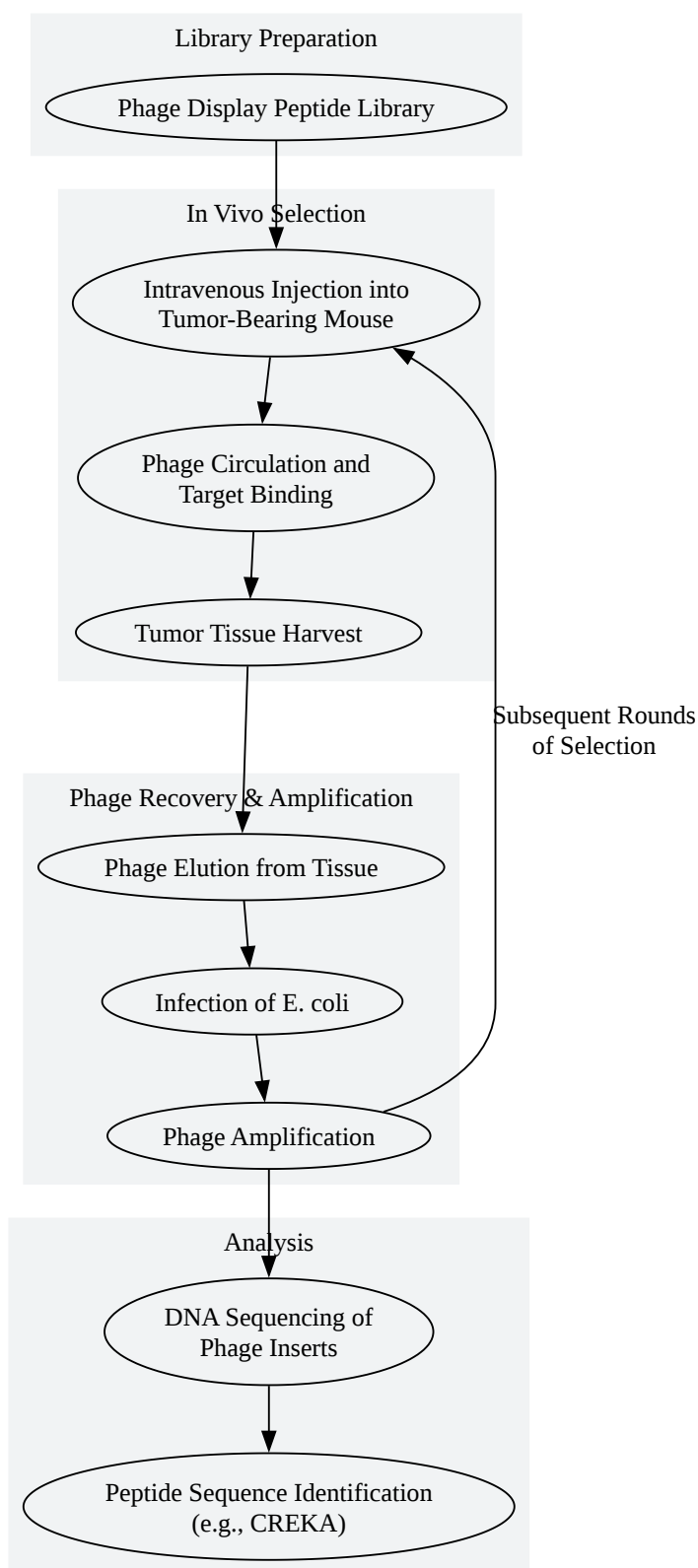
Property	Description	Reference
Sequence	Cys-Arg-Glu-Lys-Ala (CREKA)	[1][5]
Molecular Formula	C23H43N9O8S	[2][5]
Molecular Weight	605.71 g/mol	[2][5]
Structure	Linear pentapeptide	[1]
Charge	Neutral	[1]
Key Residue	The N-terminal cysteine residue contains a sulfhydryl group that can be utilized for covalent conjugation to nanoparticles, imaging agents, and other molecules without compromising its binding activity.	[1][2]

## Experimental Protocols

While the precise, detailed protocols from the original discovery paper require access to that specific publication, a general methodology for the key experiments can be outlined based on established techniques in the field.

## In Vivo Phage Display Screening

This protocol outlines the general steps involved in the discovery of tumor-homing peptides like CREKA.

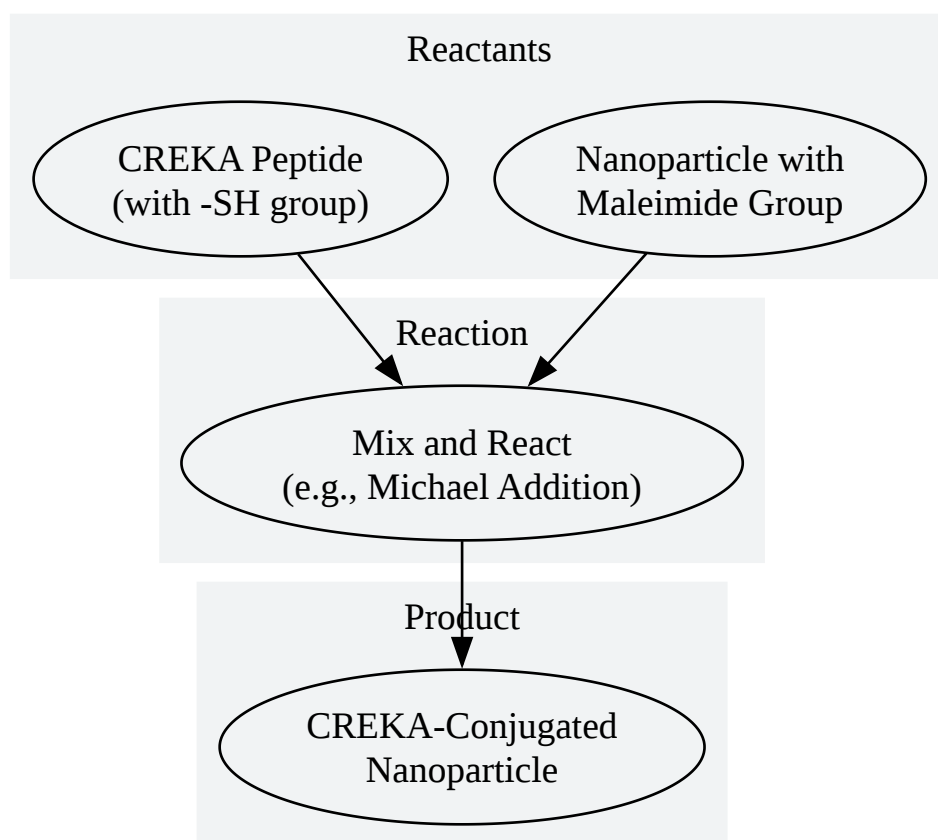


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- **Library Administration:** A high-diversity phage display peptide library is injected intravenously into a tumor-bearing animal model (e.g., MMTV-PyMT transgenic mice).
- **Homing and Circulation:** The phage library circulates throughout the body, with some phages binding to their targets in the tumor microenvironment.
- **Tissue Harvesting and Phage Recovery:** After a set circulation time, the tumor is excised. Non-specifically bound phages are removed through perfusion. The tumor tissue is then homogenized, and the bound phages are eluted.
- **Amplification:** The recovered phages are used to infect a bacterial host (e.g., *E. coli*) to amplify the phage population.
- **Iterative Selection:** The amplified phage pool is then used for subsequent rounds of in vivo selection. This iterative process enriches for phages that display peptides with high affinity and specificity for the tumor.
- **Sequencing and Identification:** After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the homing peptides.

## Peptide Conjugation to Nanoparticles

The cysteine residue in CREKA allows for straightforward conjugation to various nanocarriers.

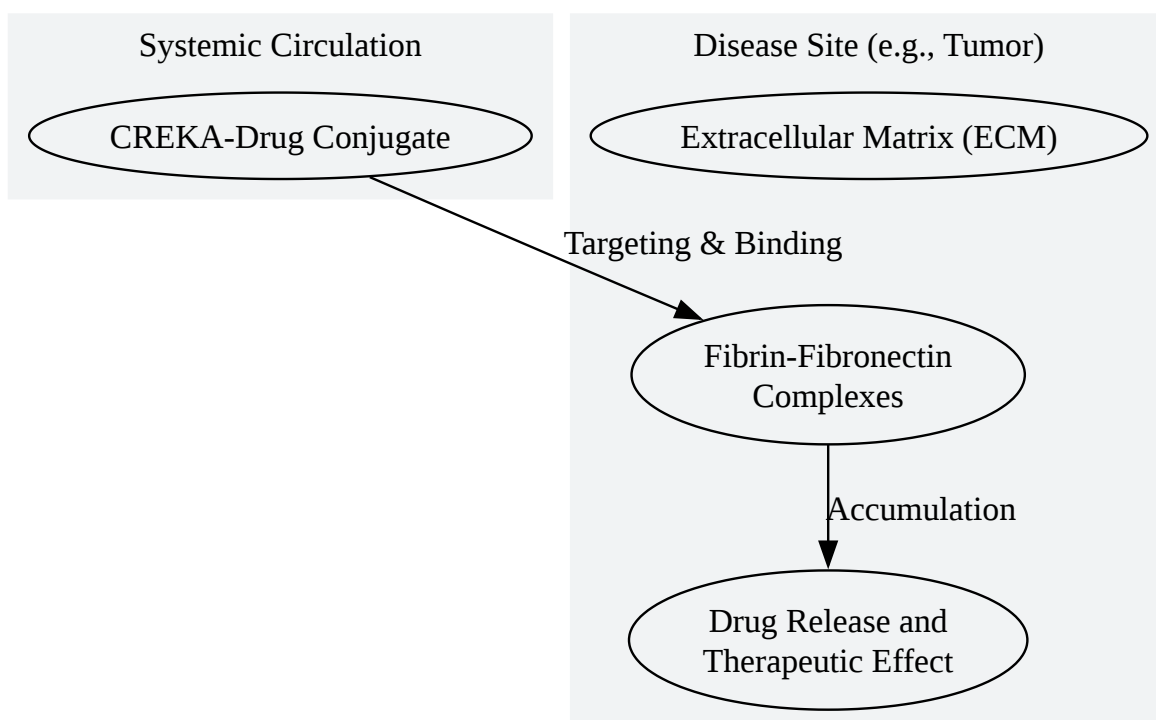


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- Nanoparticle Functionalization: The nanoparticle of choice (e.g., liposome, iron oxide nanoparticle) is functionalized with a maleimide group. For instance, DSPE-PEG-Maleimide can be incorporated into liposomal formulations.[6]
- Reaction: The **CREKA peptide** is dissolved and added to the maleimide-functionalized nanoparticle suspension. The thiol group of the cysteine residue reacts with the maleimide group via a Michael addition reaction to form a stable thioether bond.[6]
- Purification: The resulting CREKA-conjugated nanoparticles are purified from unreacted peptide and reagents, often through dialysis or size exclusion chromatography.[3][6]
- Characterization: The successful conjugation is confirmed using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the **CREKA peptide**. [6]

## Signaling Pathways and Mechanism of Action

The primary mechanism of action of CREKA is not through the direct modulation of intracellular signaling pathways. Instead, its utility lies in its ability to act as a homing device. By binding to fibrin-fibronectin complexes, CREKA concentrates its payload (e.g., a cytotoxic drug, an imaging agent) at the site of disease.



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The therapeutic or diagnostic effect is therefore determined by the conjugated cargo. For example, when conjugated to nanoparticles carrying doxorubicin, CREKA facilitates the accumulation of the chemotherapeutic agent in the tumor, leading to enhanced cytotoxicity against cancer cells.[3] Similarly, when linked to an MRI contrast agent, it improves the detection of micrometastases.[1]

## Conclusion and Future Perspectives

The discovery of the **CREKA peptide** through in vivo phage display has provided a valuable tool for targeted therapy and diagnosis. Its specificity for fibrin-fibronectin complexes, which are a common feature of the microenvironment of many diseases, offers broad applicability. The straightforward chemistry for its conjugation to various payloads, combined with its low immunogenicity, further enhances its appeal.[1][2]

Future research will likely focus on optimizing CREKA-based nanoplateforms for clinical translation, exploring its use in a wider range of diseases, and potentially developing second-generation peptides with even higher affinity and specificity. The foundational work on CREKA has paved the way for a new class of therapeutics that target the disease stroma, a critical but often overlooked component of pathology.

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- To cite this document: BenchChem. [Unveiling CREKA: A Technical Guide to the Tumor-Homing Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#creka-peptide-discovery-and-origin]

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